Synthetic Versatility: Terminal Alkyne Enables Click Chemistry Not Possible with Unfunctionalized Indazole
5-Ethynyl-1H-indazole contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules or probes, a reaction that is completely inaccessible to the parent 1H-indazole scaffold. This chemoselective ligation occurs under mild aqueous conditions with quantitative conversion, enabling efficient construction of triazole-linked conjugates for target identification, imaging, and proteomics applications [1].
| Evidence Dimension | Click chemistry compatibility (CuAAC reactivity) |
|---|---|
| Target Compound Data | Terminal alkyne present at 5-position; reactive toward azides under Cu(I) catalysis |
| Comparator Or Baseline | 1H-Indazole (CAS 271-44-3): No terminal alkyne; unreactive toward azides |
| Quantified Difference | Binary (reactive vs. non-reactive) |
| Conditions | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under standard conditions |
Why This Matters
Procurement of 5-ethynyl-1H-indazole eliminates the need for multi-step de novo installation of an alkyne handle, saving 1-3 synthetic steps and associated yield losses when building triazole-linked probe libraries.
- [1] Kolb HC, Finn MG, Sharpless KB. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. 2001;40(11):2004-2021. View Source
